

assessing the performance of 6-aminohexanamide-based polyamides against commercial grades

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Aminohexanamide

Cat. No.: B1206404

[Get Quote](#)

Performance Showdown: 6-Aminohexanamide-Based Polyamides Versus Commercial Grades

This guide provides a detailed comparison of the performance of **6-aminohexanamide**-based polyamides, commonly known as Polyamide 6 (PA6), against prominent commercial polyamide grades, with a primary focus on Polyamide 6,6 (PA66). This document is intended for researchers, scientists, and professionals in drug development and other fields where high-performance polymers are critical. The comparison is based on experimental data for key mechanical, thermal, and chemical properties.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative performance data for PA6 and a representative commercial grade of PA66. It is important to note that properties can vary significantly based on the specific grade, additives (e.g., glass fibers, lubricants), and conditioning (e.g., moisture content). The data presented here is for unreinforced grades under dry-as-molded (DAM) conditions unless otherwise specified.

Table 1: Mechanical Properties of PA6 vs. PA66 (Unreinforced)

Property	Test Standard	PA6 (Typical Values)	PA66 (Typical Values)
Tensile Modulus	ISO 527-1/-2	3100 MPa	3100 MPa[1]
Yield Stress	ISO 527-1/-2	82 MPa	82 MPa[1]
Nominal Strain at Break	ISO 527-1/-2	25%	25%[1]
Flexural Modulus	ISO 178	2800 MPa	2800 MPa[1]
Charpy Notched Impact Strength (23°C)	ISO 179/1eA	5.5 kJ/m ²	5.5 kJ/m ² [1]
Charpy Unnotched Impact Strength (23°C)	ISO 179/1eU	No Break	No Break[1]

Table 2: Thermal Properties of PA6 vs. PA66 (Unreinforced)

Property	Test Standard	PA6 (Typical Values)	PA66 (Typical Values)
Melting Temperature	ISO 11357-1/-3	220 °C[2]	262 °C[3]
Heat Deflection Temperature (1.80 MPa)	ISO 75-1/-2	~60-70 °C	70 °C[3]
Heat Deflection Temperature (0.45 MPa)	ISO 75-1/-2	~150-180 °C	200 °C[3]

Table 3: Physical Properties of PA6 vs. PA66 (Unreinforced)

Property	Test Standard	PA6 (Typical Values)	PA66 (Typical Values)
Density	ISO 1183	1.12 - 1.15 g/cm ³ ^[2]	1.14 g/cm ³ ^[3]
Water Absorption (23°C, 50% RH)	ISO 62	~2.5 - 3.5%	~2.7 - 2.9%
Mold Shrinkage (Parallel)	ISO 294-4	~1.4%	~1.4% ^[4]

The Influence of Moisture

It is crucial to understand that moisture absorption significantly impacts the mechanical properties of polyamides.^{[5][6][7][8][9]} Water acts as a plasticizer, leading to a decrease in tensile strength and stiffness but an increase in elongation at break and impact strength.^[7] Therefore, the performance of any polyamide part will be highly dependent on its operating environment and moisture content.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data tables.

Tensile Properties (ISO 527-2)

This test determines the tensile strength, tensile modulus, and elongation at break of a plastic material.

- Specimen Preparation: Dumbbell-shaped specimens (Type 1A for injection molding or Type 1B for machined bars) are conditioned in a standard atmosphere (e.g., 23°C, 50% relative humidity) as specified in ISO 291.^{[10][11][12]}
- Apparatus: A universal testing machine equipped with a suitable load cell and an extensometer is used.^[13]
- Procedure:
 - The width and thickness of the specimen's narrow section are measured.

- The specimen is mounted in the grips of the testing machine.
- The extensometer is attached to the specimen to measure strain.
- A tensile load is applied at a constant crosshead speed (e.g., 50 mm/min for tensile strength and 1 mm/min for modulus) until the specimen fractures.[11][13][14]
- Calculation:
 - Tensile Strength: The maximum force applied divided by the initial cross-sectional area.[11]
 - Tensile Modulus: The slope of the initial linear portion of the stress-strain curve.[11]
 - Elongation at Break: The increase in length at the point of fracture divided by the initial gauge length, expressed as a percentage.[11]

Flexural Properties (ISO 178)

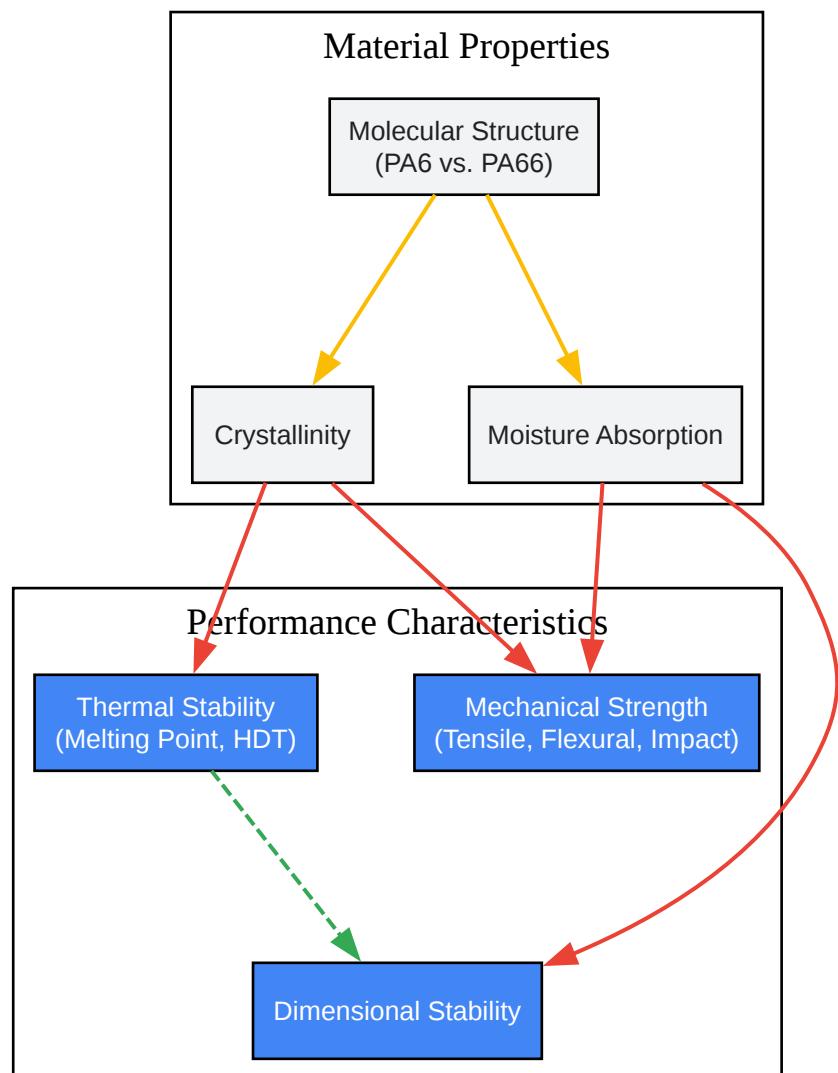
This test measures the flexural strength and flexural modulus of a material, indicating its stiffness when bent.[15]

- Specimen Preparation: Rectangular specimens of specified dimensions are conditioned as per ISO 291.[12]
- Apparatus: A universal testing machine with a three-point bending fixture is used.[16][17]
- Procedure:
 - The specimen is placed on two supports.
 - A loading nose applies a force to the center of the specimen at a constant rate until it breaks or reaches a specified deflection.[17]
- Calculation:
 - Flexural Strength: The maximum stress at the outer surface of the specimen at the point of fracture.

- Flexural Modulus: The ratio of stress to strain in the initial elastic region of the flexural deformation.

Charpy Impact Strength (ISO 179-1)

This test determines a material's resistance to fracture from a sudden impact.


- Specimen Preparation: Rectangular bar specimens, either unnotched or with a V-notch, are conditioned according to ISO 291.[18]
- Apparatus: A pendulum-type impact testing machine.
- Procedure:
 - The specimen is supported horizontally at both ends.
 - A pendulum hammer is released, striking the center of the specimen.
 - The energy absorbed by the specimen during fracture is measured.[18]
- Calculation: The impact strength is calculated by dividing the absorbed energy by the cross-sectional area of the specimen (at the notch for notched specimens) and is expressed in kJ/m².[19]

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for determining tensile properties according to ISO 527-2.

[Click to download full resolution via product page](#)

Caption: Interdependence of material properties and performance in polyamides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. plastore.it [plastore.it]

- 2. BASF Ultramid® B24 N 03 PA6 [matweb.com]
- 3. lookpolymers.com [lookpolymers.com]
- 4. rmtco.com.vn [rmtco.com.vn]
- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. Hygromechanical Behavior of Polyamide 6.6: Experiments and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Why Does Nylon Absorb Water? How Moisture Affects Mechanical Properties [eureka.patsnap.com]
- 10. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 11. ISO 527-2: Tensile Testing for Plastics - Federal India Trading Company [fitcoindia.com]
- 12. intertekinform.com [intertekinform.com]
- 13. ISO 527-2 - Tensile Testing of Plastics - STEP Lab [step-lab.com]
- 14. unitedtest.com [unitedtest.com]
- 15. ISO 178 - Bending tests on plastics - STEP Lab [step-lab.com]
- 16. ISO 178 Plastics - Determination of Flexural Properties - ADMET [admet.com]
- 17. testometric.co.uk [testometric.co.uk]
- 18. sciteq.com [sciteq.com]
- 19. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- To cite this document: BenchChem. [assessing the performance of 6-aminohexanamide-based polyamides against commercial grades]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1206404#assessing-the-performance-of-6-aminohexanamide-based-polyamides-against-commercial-grades>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com